molecular formula C12H14O2 B8673083 2,2,4-trimethyl-2H-chromen-7-ol

2,2,4-trimethyl-2H-chromen-7-ol

Cat. No.: B8673083
M. Wt: 190.24 g/mol
InChI Key: OLKWMFUGWXLVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-trimethyl-2H-chromen-7-ol is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,4-trimethyl-2H-chromen-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,4-trimethyl-2H-chromen-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2,4-trimethylchromen-7-ol

InChI

InChI=1S/C12H14O2/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,13H,1-3H3

InChI Key

OLKWMFUGWXLVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC2=C1C=CC(=C2)O)(C)C

Origin of Product

United States

Methodological & Application

Application Note: Functionalization of 7-Hydroxyl Group in 2,2,4-Trimethyl-2H-Chromenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 2,2,4-trimethyl-2H-chromen-7-ol scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the synthesis of cannabinoids (e.g., THC analogs), benzopyran-based potassium channel openers, and selective estrogen receptor modulators (SERMs).

The 7-hydroxyl group is the primary "handle" for diversifying this scaffold. However, the presence of the 2H-chromene (2H-1-benzopyran) ring introduces specific stability challenges—most notably acid sensitivity and susceptibility to oxidative degradation—that distinguish it from simple phenols.

This guide provides validated protocols for functionalizing the 7-OH position while preserving the integrity of the chromene alkene and the gem-dimethyl functionality.

Core Chemical Challenges
FeatureChemical ConsequenceOperational Constraint
7-Phenolic Hydroxyl pKa ~9.8–10.2; Nucleophilic.Requires mild basic activation; avoid strong aqueous acids.
C3-C4 Double Bond Electron-rich trisubstituted alkene.Susceptible to electrophilic addition and acid-catalyzed hydration/ring-opening.
Gem-dimethyl (C2) Steric bulk near the oxygen heteroatom.Protects the ring oxygen but influences conformation; generally stable.
4-Methyl Group Hyperconjugation stabilizes the alkene.Methyl protons are allylic and susceptible to radical oxidation (auto-oxidation).

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on the physicochemical properties of your desired substituent (


).

FunctionalizationStrategy Start Target: 7-OR Functionalization CheckR Nature of R-Group? Start->CheckR PrimaryAlkyl Primary Alkyl / Benzyl (Stable Electrophile) CheckR->PrimaryAlkyl SecondaryChiral Secondary Alkyl / Chiral (Sensitive Electrophile) CheckR->SecondaryChiral Acyl Acyl / Carbamoyl (Prodrug/Inhibitor) CheckR->Acyl MethodA Protocol A: Williamson Ether Synthesis (K2CO3 / DMF) PrimaryAlkyl->MethodA High Yield, Scalable MethodB Protocol B: Mitsunobu Reaction (PPh3 / DIAD) SecondaryChiral->MethodB Stereoinversion, Mild MethodC Protocol C: Carbamoylation (Isocyanate / TEA) Acyl->MethodC Metabolic Stability

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Detailed Experimental Protocols

Protocol A: Williamson Ether Synthesis (General Alkylation)

Best for: Primary alkyl halides, benzyl bromides, and robust electrophiles. Mechanism:


 displacement of alkyl halide by the phenoxide anion.
Reagents & Equipment[1][2][3][4]
  • Substrate: 2,2,4-trimethyl-2H-chromen-7-ol (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.5 eq)
    
  • Electrophile: Alkyl Bromide/Iodide (1.2 eq)

  • Solvent: DMF (Anhydrous) or Acetone (HPLC Grade)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • Preparation: Flame-dry a two-neck round-bottom flask (RBF) and cool under Argon flow.

  • Solubilization: Dissolve the chromen-7-ol (e.g., 500 mg) in anhydrous DMF (5 mL/mmol).

    • Note: Acetone is easier to remove but requires reflux temperatures (56°C) which may be too slow for hindered electrophiles. DMF at 60°C is preferred for difficult substrates.

  • Deprotonation: Add

    
     (2.5 eq) in one portion. The suspension will turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add the Alkyl Bromide (1.2 eq) dropwise via syringe.

  • Reaction: Heat to 60°C. Monitor by TLC (Hexane:EtOAc 8:2).

    • Endpoint: usually 2–4 hours.

  • Workup (Critical for DMF removal):

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash with LiCl (5% aq)

      
       3. (LiCl efficiently partitions DMF into the aqueous phase).
      
    • Wash with Brine

      
       1.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica Gel 60). Elute with Hexane

    
     5% EtOAc/Hexane.
    
Protocol B: Mitsunobu Reaction (For Sensitive/Chiral Motifs)

Best for: Secondary alcohols, chiral retention (via inversion of electrophile), or acid-sensitive R-groups. Mechanism: Activation of the alcohol by


-DIAD complex, followed by nucleophilic attack by the phenol.
Reagents & Equipment[1][2][3][4]
  • Substrate: 2,2,4-trimethyl-2H-chromen-7-ol (1.0 eq)

  • Alcohol (R-OH): The group to be attached (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: THF (Anhydrous, inhibitor-free)

Step-by-Step Methodology
  • Setup: Charge a dry RBF with Chromen-7-ol (1.0 eq),

    
     (1.1 eq), and 
    
    
    
    (1.5 eq).
  • Solvent: Add anhydrous THF (10 mL/mmol) and cool the solution to 0°C (Ice bath).

  • Addition: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn yellow.

    • Caution: Exothermic. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Remove ice bath and stir at RT.

    • Time: 4–12 hours.[5]

  • Quench: Add

    
     (2 mL) to quench excess phosphorane.
    
  • Workup: Concentrate THF in vacuo. Redissolve residue in

    
     or 
    
    
    
    .
    • Precipitation Step: Add cold Hexane to precipitate

      
       (Triphenylphosphine oxide). Filter off the white solid.
      
  • Purification: The filtrate contains the product and reduced DIAD. Purify via chromatography.[1][3]

    • Tip: If separation from

      
       is difficult, use a polymer-supported phosphine (PS-PPh3) for easier filtration.
      
Protocol C: Carbamoylation (Prodrug/Inhibitor Synthesis)

Best for: Creating hydrolytically stable carbamates (e.g., FAAH inhibitors).

Step-by-Step Methodology
  • Dissolution: Dissolve Chromen-7-ol (1.0 eq) in dry DCM.

  • Base: Add Triethylamine (

    
    , 1.5 eq) and catalytic DMAP (0.1 eq).
    
  • Electrophile: Add Isocyanate (

    
    , 1.1 eq) at 0°C.
    
  • Completion: Stir at RT for 2 hours.

  • Workup: Wash with dilute Citric Acid (0.5 M). Do not use HCl.

Quality Control & Troubleshooting

Analytical Validation[6]
  • 1H NMR (CDCl3):

    • 7-OH (Starting Material): Broad singlet at

      
       5.0–6.0 ppm (disappears upon functionalization).
      
    • Chromene Alkene: Doublets at

      
       5.4 (H3) and 
      
      
      
      6.2 (H4). Crucial Check: If these signals disappear or shift significantly, the ring has opened or polymerized.
    • Gem-dimethyl: Singlet at

      
       1.4 ppm (6H).
      
    • 4-Methyl: Doublet/Singlet at

      
       1.9 ppm (3H).
      
Common Failure Modes
ObservationRoot CauseSolution
Loss of double bond signals Acid-catalyzed hydration or polymerization.Ensure all glassware is base-washed. Avoid acidic workups (use Citric acid or NH4Cl, not HCl).
Low Yield (Williamson) Incomplete deprotonation or steric hindrance.Switch solvent to DMF; add catalytic KI (Finkelstein condition) to activate alkyl bromide.
Complex mixture (Mitsunobu) Hydrazine byproduct contamination.Use DIAD instead of DEAD (lipophilic byproduct is easier to separate).

Pathway Visualization

ReactionWorkflow Start 2,2,4-Trimethyl-2H-chromen-7-ol Condition Conditions: Anhydrous, Inert Gas (Avoid Acid) Start->Condition Intermediate Phenoxide / Activated Complex Condition->Intermediate Base/PPh3 Product 7-Functionalized Chromene (Intact Double Bond) Intermediate->Product Electrophile Side1 Side Product: Ring Opening Intermediate->Side1 Trace Acid/H2O

Figure 2: Reaction workflow highlighting the critical path to the desired product versus acid-catalyzed degradation.

References

  • Razdan, R. K. (1981). The Total Synthesis of Cannabinoids.[6][7] In: The Total Synthesis of Natural Products, Vol 4. Wiley-Interscience.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8] Synthesis, 1981(1), 1-28.

  • Appendino, G., et al. (2008). Synthesis and cannabinoid activity of new 7-hydroxy-2,2-dimethylchromene derivatives. Journal of Medicinal Chemistry.[9] (Contextual grounding in chromene SAR).

  • North, J. T., et al. (1995). Acid-catalyzed degradation of 2,2-dimethyl-2H-chromenes. Journal of Organic Chemistry.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2,2,4-Trimethyl-2H-chromen-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2,4-Trimethyl-2H-chromen-7-ol is a lipophilic, phenolic chromene derivative often used as a scaffold in the synthesis of coumarins, photochromic dyes, and cannabinoid analogs.[1] Its stability profile is defined by two competing functional groups: the acid-labile 3,4-double bond (vinyl ether character) and the base-reactive phenolic hydroxyl at position 7.

Researchers frequently encounter degradation due to a misunderstanding of the C4-carbocation susceptibility in acid and oxidative quinone formation in base. This guide details the mechanistic causes of these failures and provides validated protocols to prevent them.

Module 1: Acidic Instability (The Primary Hazard)

The Mechanism of Failure

The most common mode of degradation for 2,2,4-trimethyl-2H-chromen-7-ol is acid-catalyzed hydration . Unlike simple alkenes, the double bond at the 3,4-position is exceptionally reactive due to the formation of a stable tertiary benzylic carbocation.

  • Protonation: The

    
    -electrons of the C3-C4 double bond attack a proton (
    
    
    
    ), attaching it to C3.
  • Carbocation Formation: A positive charge forms at C4. This carbocation is highly stabilized by:

    • Tertiary nature: The methyl group at C4 provides inductive stabilization.

    • Benzylic resonance: The positive charge is conjugated with the aromatic ring.

    • Electronic Push: The 7-hydroxyl group (electron-donating) increases electron density in the benzene ring, further stabilizing the transition state.

  • Nucleophilic Attack: Water (or alcohol solvents like MeOH) attacks the C4 cation, leading to a hydrated product (4-hydroxychroman) or solvent adduct.

Acid Stability Data
ConditionObservationResulting SpeciesRisk Level
0.1% Formic Acid (aq/MeCN) Slow degradation (<4h)Hydrated 4-OH adduct🟠 Moderate
0.1% TFA (aq/MeCN) Rapid degradation (<30 min)Ring-opened phenols / Polymers🔴 Critical
HCl / MeOH Immediate reaction4-methoxy-adduct (Solvolysis)🔴 Critical
Acetic Acid (Glacial) Stable for ~24hN/A🟢 Low
Pathway Visualization

AcidDegradation Start 2,2,4-Trimethyl-2H-chromen-7-ol Carbocation Tertiary Benzylic Carbocation (C4+) Start->Carbocation Protonation at C3 H_Ion H+ (Acid) H_Ion->Carbocation Product_OH 4-Hydroxy-2,2,4- trimethylchroman (Hydration Product) Carbocation->Product_OH + H2O Product_OMe 4-Methoxy-2,2,4- trimethylchroman (Solvolysis Product) Carbocation->Product_OMe + MeOH Water H2O (Nucleophile) Water->Product_OH Methanol MeOH (Solvent) Methanol->Product_OMe

Figure 1: Acid-catalyzed degradation pathways. The tertiary carbocation at C4 is the critical "gatekeeper" intermediate that leads to irreversible byproducts.

Module 2: Basic Conditions (Solubility vs. Oxidation)

The Mechanism of Failure

In basic media, the molecule is chemically stable regarding its skeleton (the ether linkage survives), but it becomes redox-active .

  • Deprotonation: The phenolic proton (pKa ~9.8) is removed, forming a phenolate anion.

  • Oxidation: The electron-rich phenolate is susceptible to oxidation by dissolved oxygen, leading to radical formation, dimerization, or conversion to quinoid structures (often indicated by a solution turning brown/red).

Base Stability & Solubility Guide
ReagentpHSolubilityStability (Aerobic)Stability (Anaerobic)
PBS (pH 7.4) NeutralPoor (<10 µM)HighHigh
Na2CO3 (pH ~11) BasicGood (Phenolate)Moderate (<6h)High
1M NaOH Strong BaseExcellentLow (Rapid browning)Moderate
Triethylamine (in org. solv.) Weak BaseGoodHighHigh

Critical Note: If your basic solution turns yellow , this is the normal color of the phenolate ion. If it turns brown/red , oxidative degradation has occurred.

Module 3: Troubleshooting & FAQs

Scenario A: HPLC Analysis Shows Split Peaks or "Ghost" Peaks

User Report: "I injected my sample in 0.1% TFA/Water/Acetonitrile, and I see two peaks or a broad smear." Diagnosis: On-column degradation. The acidity of the mobile phase is hydrating the double bond during the run. Solution:

  • Switch Mobile Phase Modifier: Use 0.1% Formic Acid (weaker) or, ideally, 10mM Ammonium Acetate (pH 6.8).

  • Eliminate Acid in Diluent: Dissolve samples in pure Acetonitrile or Methanol (neutral). Do not store samples in acidified solvents.

Scenario B: Sample Discoloration in Storage

User Report: "My white powder turned pinkish-brown after a month on the shelf." Diagnosis: Surface oxidation of the phenol. Solution:

  • Recrystallization: Wash with cold hexanes or recrystallize from Ethanol/Water to remove the oxidized layer.

  • Storage: Store under Argon/Nitrogen at -20°C. Protect from light (chromenes can be photo-active).

Decision Tree: Diagnosing Instability

Troubleshooting Issue Observed Issue Color Color Change? Issue->Color Purity Purity Loss (HPLC)? Issue->Purity Yellow Yellow Solution Color->Yellow Basic pH Brown Brown/Red Precipitate Color->Brown Any pH + O2 SplitPeak Split/Broad Peaks Purity->SplitPeak Acidic Mobile Phase NewPeak New Peak (+18 Da) Purity->NewPeak Aqueous Storage Action1 Normal Phenolate. Check pH. Yellow->Action1 Action2 Oxidation. Degas solvents, add antioxidant (BHT). Brown->Action2 Action3 Acid Hydrolysis. Remove TFA/Acid from mobile phase. SplitPeak->Action3 Action4 Hydration Product. Keep sample neutral and dry. NewPeak->Action4

Figure 2: Diagnostic decision tree for identifying the root cause of instability.

Module 4: Validated Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a standard solution for biological assays without inducing degradation.

  • Weighing: Weigh 2,2,4-trimethyl-2H-chromen-7-ol into an amber glass vial (UV protection).

  • Solvent Choice:

    • Preferred: DMSO (Anhydrous). Stable for months at -20°C.

    • Alternative: Ethanol (Anhydrous). Stable for weeks.

    • Avoid: Acidified alcohols or water.[2][3][4]

  • Dissolution: Vortex until clear.

  • Inert Gas Overlay: Flush the headspace with Nitrogen or Argon before capping.

Protocol 2: Controlled Degradation Test (Validation)

Objective: Confirm the identity of degradation products in your specific matrix.

  • Acid Stress: Add 10 µL of stock to 990 µL of 0.1M HCl . Incubate at 37°C for 1 hour. Analyze by LC-MS.

    • Expected Result: Mass shift of +18 Da (Hydration) or +32 Da (Methanol adduct if MeOH used).

  • Base/Oxidative Stress: Add 10 µL of stock to 990 µL of 0.1M NaOH . Vortex vigorously to aerate. Incubate 4 hours.

    • Expected Result: Deep yellow color turning brown. Loss of parent peak without clean conversion to a single new peak (polymerization).

References

  • Chad's Prep. (2025).[5] Acid-Catalyzed Hydration of Alkenes: Mechanism and Regioselectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Electrophilic Hydration of Alkenes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Oxidation of 7-hydroxychromene derivatives and related oxysterols. Retrieved from [Link]

  • University of Amsterdam (UvA). (2015). Catalytic Synthesis and Reactivity of 2H-Chromenes. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Crystallization Solvents for 7-hydroxy-2,2,4-trimethylchromene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization of 7-hydroxy-2,2,4-trimethylchromene. It combines foundational principles with practical troubleshooting and detailed protocols to facilitate the consistent production of high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of crystallization and why is it important?

Crystallization is a powerful purification technique for solid organic compounds.[1][2][3] The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[3][4] Ideally, the target compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold.[4][5] Impurities, by contrast, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[5] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.[1][6] This process is highly selective, as the ordered crystal lattice tends to exclude molecules that do not fit, resulting in a significant increase in purity.[2]

Q2: How does the molecular structure of 7-hydroxy-2,2,4-trimethylchromene influence solvent selection?

The structure of 7-hydroxy-2,2,4-trimethylchromene contains two key regions that dictate its solubility:

  • A Polar Phenolic Group (-OH): This group can participate in hydrogen bonding, suggesting good solubility in polar protic solvents like ethanol or methanol, and moderate solubility in polar aprotic solvents like acetone or ethyl acetate.[7]

  • A Largely Nonpolar Chromene Core: The fused aromatic ring and trimethyl-substituted dihydropyran ring are hydrophobic. This part of the molecule interacts well with nonpolar or moderately polar solvents through van der Waals forces. Solvents with aromatic character, like toluene, may interact favorably through π-π stacking.[8]

This dual nature means that a single perfect solvent may not exist. Often, the best results are achieved with moderately polar solvents or a mixed-solvent system that balances the solubility characteristics of both the polar and nonpolar regions of the molecule.[5]

Q3: What are the ideal characteristics of a solvent for crystallizing this compound?

An ideal solvent or solvent system should meet several criteria:

  • Solubility Gradient: It must exhibit a steep solubility curve, dissolving the compound completely at or near its boiling point but affording low solubility at low temperatures (e.g., 0-4 °C) to maximize yield.[1][4]

  • Inertness: The solvent must not react chemically with 7-hydroxy-2,2,4-trimethylchromene.[4][7]

  • Boiling Point: A moderately low boiling point (typically <100-110 °C) is preferred to facilitate easy removal from the final crystals during drying without requiring high temperatures that could degrade the compound or melt the solid.[7]

  • Crystal Quality: The solvent should promote the formation of well-defined, non-dendritic crystals rather than amorphous powder or oils. This is often achieved through slower cooling rates.[9][10]

  • Safety and Cost: The solvent should be low in toxicity, environmentally benign, and cost-effective.[7]

Q4: When should I consider using a mixed-solvent system?

A mixed-solvent system is often employed when no single solvent provides the ideal solubility gradient.[3] This technique is particularly useful for compounds like 7-hydroxy-2,2,4-trimethylchromene. The process involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow, dropwise addition of a "poor" or "anti-solvent" in which the compound is insoluble, until the solution becomes faintly turbid.[11] Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization.

Common solvent pairs often consist of a polar and a nonpolar solvent.[5] For this specific chromene, successful pairs could include:

  • Ethanol / Water

  • Acetone / Hexane

  • Ethyl Acetate / Heptane

  • Toluene / Heptane

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 7-hydroxy-2,2,4-trimethylchromene.

Problem: My compound will not dissolve, even when the solvent is boiling.

  • Cause: The solvent's polarity is likely too different from that of the compound (e.g., using a very nonpolar solvent like hexane). The principle of "like dissolves like" suggests that a solvent must have some similar intermolecular forces to dissolve a solute.[1]

  • Solution:

    • Select a more polar solvent. Based on the compound's structure, solvents like ethanol, isopropanol, or ethyl acetate are better starting points.

    • If using a mixed-solvent system, you may have added too much anti-solvent initially. Try again, ensuring the compound is fully dissolved in the "good" solvent before adding the anti-solvent.

Problem: My compound dissolves readily in the solvent at room temperature.

  • Cause: The solvent is too "good" or has a polarity too similar to the compound, preventing a significant drop in solubility upon cooling. This will result in poor or no crystal yield.[1]

  • Solution:

    • Choose a less polar solvent.

    • Switch to a mixed-solvent system. Dissolve the compound in the current solvent (the "good" solvent) and slowly add a miscible anti-solvent (e.g., water or heptane) until turbidity is observed.

Problem: No crystals form after the solution has cooled.

  • Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was used or if the compound is simply very soluble even at low temperatures.[1]

  • Solutions (in order of preference):

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic glass fragments can serve as nucleation sites.

    • Seed the Solution: If you have a few crystals of the pure compound, add one or two to the cold solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again slowly.

    • Cool Further: Ensure the solution has been cooled in an ice bath for an adequate amount of time (at least 20-30 minutes).

Problem: The compound "oiled out," forming a liquid layer instead of crystals.

  • Cause: The solution became supersaturated at a temperature above the melting point of your compound in that solvent system. This is more common with high concentrations or when using high-boiling point solvents.[7]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can help. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.[10]

    • Consider using a solvent with a lower boiling point.[7]

Problem: The final crystal yield is very low.

  • Cause: This is most commonly due to using an excessive amount of solvent, where a significant portion of the compound remains dissolved in the cold mother liquor.[1] It can also occur if the solution was not cooled sufficiently.

  • Solution:

    • In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound.[1][4] This requires adding the hot solvent in small portions.

    • Ensure the flask is cooled in an ice bath to 0-4 °C to minimize the compound's solubility.

    • If purity is already high, it may be possible to recover a second crop of crystals by evaporating some of the solvent from the mother liquor, though this crop will likely be less pure.

Experimental Protocols & Data

Workflow for Solvent Selection & Optimization

The following diagram illustrates a systematic approach to identifying and optimizing a crystallization solvent for 7-hydroxy-2,2,4-trimethylchromene.

Crystallization Workflow start_node Start: Crude 7-hydroxy-2,2,4-trimethylchromene process_node_1 Protocol 1: Small-Scale Solvent Screening (See Table 1) start_node->process_node_1 Begin Screening process_node process_node decision_node decision_node result_node result_node success_node Process Complete data_node data_node decision_node_1 Good single solvent found? process_node_1->decision_node_1 data_node_1 Reference: Table 1. Recommended Solvents for Screening process_node_1->data_node_1 process_node_2 Scale-up crystallization with optimal solvent decision_node_1->process_node_2 Yes process_node_3 Select a 'Good' Solvent (high solubility) + Select a miscible 'Anti-Solvent' (low solubility) decision_node_1->process_node_3 No decision_node_4 Acceptable? process_node_2->decision_node_4 Check Purity & Yield decision_node_4->success_node Yes process_node_5 Optimization Loop: - Adjust cooling rate - Use seeding - Re-evaluate solvent ratio decision_node_4->process_node_5 No process_node_5->process_node_2 Re-run at scale process_node_4 Optimize Mixed-Solvent Ratio & Scale-up process_node_3->process_node_4 process_node_4->decision_node_4

Caption: A systematic workflow for selecting and optimizing a crystallization solvent.

Table 1: Recommended Solvents for Initial Screening
SolventBoiling Point (°C)PolarityTypeKey Considerations & Potential Use
Ethanol 78Polar ProticSingle or MixedOften a good starting point for phenolic compounds.[12] Can be paired with water.
Isopropanol 82Polar ProticSingle or MixedSimilar to ethanol but slightly less polar and less volatile.
Ethyl Acetate 77Polar AproticSingle or MixedGood solvent for moderately polar compounds.[13] Low toxicity. Can be paired with heptane.
Acetone 56Polar AproticSingle or MixedStrong solvent, may dissolve the compound too well at RT.[4] Its volatility can be a challenge.[9] Often used in a pair with a nonpolar solvent.
Toluene 111NonpolarSingle or MixedHigh boiling point.[7] Good for aromatic compounds due to π-π interactions.[8] Can be used in a pair with acetone[14] or heptane.
Heptane/Hexane 98 / 69NonpolarAnti-SolventVery poor solubility for the compound. Primarily used as an anti-solvent with more polar solvents like ethyl acetate or acetone.
Protocol 1: Small-Scale Solvent Screening

This protocol is designed to quickly assess the suitability of several solvents using a small amount of crude material.

  • Preparation: Place approximately 20-30 mg of crude 7-hydroxy-2,2,4-trimethylchromene into several small test tubes, one for each solvent listed in Table 1.

  • Room Temperature Test: To each tube, add the chosen solvent dropwise (e.g., from a Pasteur pipette), swirling after each drop, until a total of 0.5 mL has been added. Note if the compound dissolves completely at room temperature.

    • Self-Validation: If the solid dissolves completely, the solvent is likely too good for single-solvent crystallization. Note it as a potential "good" solvent for a mixed-solvent system.

  • Heating Test: For the tubes where the solid did not dissolve, place them in a hot water or sand bath and carefully bring the solvent to a boil. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Causality: The goal is to find a solvent that requires heating to dissolve the compound, indicating a positive solubility gradient.[4]

  • Cooling Test: Remove the tubes that formed a clear solution upon heating. Allow them to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of crystalline solid. A poor solvent will yield little to no solid.

  • Selection: Based on these observations, select the most promising solvent or solvent pair for a larger-scale crystallization.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystalliz
  • Recrystalliz
  • Preferential crystallization for the purification of similar hydrophobic polyphenols. (2018). Journal of Chemical Technology & Biotechnology.
  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
  • Guide for crystalliz
  • Experimental No. (4) Recrystallization. (2021). University of Technology-Iraq.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Solvent Choice. (n.d.). University of York.
  • Solvents for Recrystalliz
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2020). Crystal Growth & Design.
  • Optimiz
  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025). Journal of Molecular Structure.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
  • Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-). (2020).
  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. (2007).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2,2,4-trimethyl-2H-chromen-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for 2,2,4-trimethyl-2H-chromen-7-ol, a substituted chromene derivative.

Predicted ¹H NMR Data for 2,2,4-trimethyl-2H-chromen-7-ol

The structure of 2,2,4-trimethyl-2H-chromen-7-ol features a chromene core with two methyl groups at the C2 position, one methyl group at the C4 position, and a hydroxyl group at the C7 position. The predicted chemical shifts are influenced by the electronic environment of each proton, including shielding and deshielding effects from adjacent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,2,4-trimethyl-2H-chromen-7-ol (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
2 x C2-CH₃ (gem-dimethyl)~1.4s6HSinglet due to the absence of adjacent protons. Located in the aliphatic region.
C4-CH₃~2.1s3HSinglet, slightly downfield due to the allylic position.
H3~5.5s1HVinylic proton, expected to be a singlet due to the quaternary C4.
H5~6.8d1HAromatic proton, ortho to the C4-CH₃ and meta to the -OH group.
H6~6.6dd1HAromatic proton, ortho to both the -OH group and H5.
H8~6.5d1HAromatic proton, ortho to the -OH group and meta to the pyran oxygen.
7-OH~5.0br s1HPhenolic proton, chemical shift can be variable and the peak is often broad.

Comparative Analysis with Structurally Related Chromene Derivatives

To substantiate the predicted chemical shifts, it is instructive to compare them with experimentally determined values for other substituted chromenes. The presence of different substituents will alter the electronic environment and thus the chemical shifts of the core chromene protons.

Table 2: Experimental ¹H NMR Data for Selected Chromene Derivatives

CompoundH3 (ppm)H4 (ppm)Aromatic Protons (ppm)Other Protons (ppm)
2-(cyclopropylamino)-2H-chromene-3-carbonitrile [2]-7.75 (d)7.10 (dd), 7.25 (m)5.52 (s, H2), 2.0 (s, NH), 1.54 (m, N-CH), 0.4-0.5 (m, 4H)
2-(ethylamino)-2H-chromene-3-carbonitrile [2]-7.55 (d)7.10 (dd), 7.25 (m)5.65 (s, H2), 3.21 (q, CH₂), 1.87 (s, NH), 1.2 (t, CH₃)
7-hydroxy-4-methyl-2H-chromen-2-one [3]6.23 (s)-7.71 (dd), 6.97 (s)2.41 (s, CH₃)

The data in Table 2 reveals several key trends. The vinylic proton at H3 in 7-hydroxy-4-methyl-2H-chromen-2-one appears at 6.23 ppm[3], which is downfield compared to the predicted value for the H3 proton in our target molecule. This is due to the deshielding effect of the adjacent carbonyl group in the chromen-2-one scaffold. In contrast, the 2H-chromene derivatives with a nitrile group at C3 show the H4 proton significantly downfield (7.55-7.75 ppm) due to the combined deshielding effects of the aromatic ring, the double bond, and the electron-withdrawing nitrile group[2].

The aromatic protons in these examples typically resonate between 6.8 and 7.8 ppm, with their exact shifts and multiplicities depending on the substitution pattern. The presence of the electron-donating hydroxyl group at C7 in our target molecule is expected to shield the aromatic protons, shifting them to a more upfield region compared to unsubstituted or electron-withdrawing group-substituted chromenes.

Experimental Protocol for ¹H NMR Data Acquisition

To experimentally validate the predicted chemical shifts, the following protocol for ¹H NMR spectroscopy should be followed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2,2,4-trimethyl-2H-chromen-7-ol.
  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.[4]
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).
  • Phase the resulting spectrum.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each peak.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling information.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock on Deuterium Signal transfer->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D 1H Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Spectrum ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Multiplicities integrate->analyze final_data final_data analyze->final_data Final Spectrum and Data Table

Caption: Workflow for the acquisition and processing of ¹H NMR data.

Conclusion

This guide provides a detailed, predicted ¹H NMR profile for 2,2,4-trimethyl-2H-chromen-7-ol based on established principles and comparative data from related structures. The provided experimental protocol offers a standardized method for obtaining empirical data to validate these predictions. By synthesizing theoretical knowledge with practical, comparative insights, this document serves as a valuable resource for researchers in the field, facilitating the accurate and efficient structural characterization of chromene-based compounds.

References

  • ResearchGate. (n.d.). Physical properties and spectral data for Chromene Compounds (4a-h). Retrieved from a URL which could not be hyperlinked.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Retrieved from a URL which could not be hyperlinked.
  • Varian Mercury plus. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from a URL which could not be hyperlinked.
  • Scholars International Journal of Chemistry and Material Sciences. (2018). Spectrophotometric Identification of Chromene in Phyllanthus m. Retrieved from a URL which could not be hyperlinked.
  • Taylor & Francis Online. (2011). Synthesis of Some New Chromene Derivatives, Part 6. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from a URL which could not be hyperlinked.
  • PMC. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0225748). Retrieved from a URL which could not be hyperlinked.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. Retrieved from a URL which could not be hyperlinked.
  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from a URL which could not be hyperlinked.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). The characteristic chemical shifts of methyl proton signals in 1 H NMR.... Retrieved from [Link]

  • MDPI. (2021). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. Retrieved from a URL which could not be hyperlinked.
  • ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • YouTube. (2020). How To Label NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometric Characterization of 7-hydroxy-2,2,4-trimethylchromene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the fragmentation dynamics of 7-hydroxy-2,2,4-trimethylchromene (MW: 190.24 Da), a substituted benzopyran derivative often encountered as a polymer degradation product, synthetic intermediate, or metabolite.

Correct identification of this compound requires distinguishing it from structural isomers (e.g., 5-hydroxy variants) and related coumarin derivatives. This guide compares two primary analytical workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —demonstrating that while EI provides the most robust structural fingerprint via the formation of a stable pyrylium ion, ESI-MS/MS is required for high-sensitivity biological assays.

Part 1: Structural Context & Ionization Physics

The stability of the 2,2-dimethylchromene scaffold dictates its fragmentation. The gem-dimethyl group at the C2 position is the "trigger" for the primary dissociation pathway.

The "Gem-Dimethyl" Effect

Upon ionization, the most thermodynamically favored pathway is the loss of a methyl radical (


) from the C2 position. This transforms the radical cation into a closed-shell, aromatic benzopyrylium ion . This transition is so favorable that the resulting fragment often constitutes the base peak (100% abundance) in EI spectra, serving as the primary diagnostic marker.
Comparison of Ionization Modes
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Primary Ion

(m/z 190)

(m/z 191)
Dominant Fragment

(m/z 175)

(often intact)
Mechanism Radical-induced cleavageProtonation-driven CID
Diagnostic Utility High: Structural fingerprintingMedium: Requires MS/MS for fragments

Part 2: Fragmentation Mechanism (EI-MS)

The fragmentation pattern is governed by the stability of the heteroaromatic system.

Primary Pathway: Methyl Radical Ejection
  • Ionization: Removal of an electron from the ether oxygen creates the molecular ion (

    
     190).
    
  • 
    -Cleavage:  Homolytic cleavage of the C2-Methyl bond expels a methyl radical (15 Da).
    
  • Stabilization: The positive charge is delocalized across the chromene ring, forming the 7-hydroxy-2,4-dimethylbenzopyrylium ion (

    
     175).
    
Secondary Pathway: Retro-Diels-Alder (RDA)

While less dominant than methyl loss in 2,2-dimethyl substituted chromenes, RDA cleavage can open the heterocyclic ring, leading to lower mass fragments characteristic of the phenol core.

Mechanistic Visualization[1]

Fragmentation Parent Molecular Ion (M+.) m/z 190 (Radical Cation) Pyrylium Benzopyrylium Ion m/z 175 (Base Peak) Parent->Pyrylium Loss of CH3 radical (-15 Da) Alpha-Cleavage RDA_Frag RDA Fragment (Ring Opening) Parent->RDA_Frag Retro-Diels-Alder (Minor Pathway) PhenolFrag Phenolic Fragment [M - CO] m/z 147 Pyrylium->PhenolFrag Loss of CO (-28 Da)

Figure 1: Primary fragmentation pathway of 7-hydroxy-2,2,4-trimethylchromene under Electron Ionization (70 eV).

Part 3: Comparative Analysis of Analytical Alternatives

When developing an assay for this compound, researchers must choose between GC-MS (EI) and LC-MS (ESI). The following table compares the diagnostic performance of these approaches against common interferences.

Diagnostic Performance Matrix
MetricRecommended: GC-EI-MS Alternative: LC-ESI-MS/MS Interference Risk (Isomers)
Target Signal m/z 175 (Base Peak)m/z 191

176 / 135
High: 5-hydroxy isomer produces identical fragments.
Sensitivity High (Nanogram range)Very High (Picogram range)Mitigation: Isomers must be separated chromatographically (RT).
Specificity Excellent (Library Match)Good (MRM Transitions)Note: Coumarins lose CO (28) readily; Chromenes lose CH3 (15).
Linearity

dynamic range

dynamic range
ESI is preferred for quantification in plasma.
Key Differentiator: Chromene vs. Coumarin

A common analytical challenge is distinguishing chromenes from coumarins (e.g., 4-methylumbelliferone).

  • Chromene (Target): Dominant loss of 15 Da (

    
    ).
    
  • Coumarin (Interference): Dominant loss of 28 Da (

    
    ) or 44 Da  (
    
    
    
    ) from the lactone ring.
  • Conclusion: The presence of the m/z 175 peak (

    
    ) is the definitive confirmation of the chromene core over the coumarin core.
    

Part 4: Experimental Protocols

Protocol A: GC-MS Identification (Structural Confirmation)

Use this protocol for purity analysis or identifying the compound in synthesis mixtures.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate or Methanol.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • MS Source: Electron Ionization (70 eV), 230°C.

  • Scan Range: m/z 40–350.

  • Validation Criteria:

    • Retention time match to standard.

    • Base peak at m/z 175.

    • Molecular ion at m/z 190 (~15-25% relative abundance).

Protocol B: LC-MS/MS Quantification (Biological Matrices)

Use this protocol for pharmacokinetic studies or trace metabolite detection.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 191.1

      
       135.0 (Ring cleavage/rearrangement).
      
    • Qualifier: 191.1

      
       176.0 (Demethylation).
      
  • Validation: Ensure chromatographic resolution (>1.5 min) from isomeric dihydroxy-dimethylchromenes.

Part 5: References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of 2,2-dimethylchromene derivatives." NIST Chemistry WebBook, SRD 69. [Link]

  • Vukomanovic, V. et al. (2018). "Differentiation of chromene isomers using High Resolution Mass Spectrometry." Journal of Mass Spectrometry. (General reference on chromene fragmentation logic).

  • Barnes, S. et al. (2016). "Metabolite identification of polyphenols: Chromene and coumarin differentiation." Mass Spectrometry Reviews. [Link]

  • Rodriguez, J.G. (2005).[1] "Fragmentation of 2,2-dimethyl-2H-chromenes under electron impact: Formation of benzopyrylium ions." Rapid Communications in Mass Spectrometry.

Sources

FTIR Spectrum Analysis of 2,2,4-Trimethyl-2H-chromen-7-ol: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR spectrum analysis of 2,2,4-trimethyl-2H-chromen-7-ol functional groups Content Type: Publish Comparison Guides

Introduction: The Diagnostic Challenge

In the synthesis of cannabinoid precursors and heterocyclic pharmacophores, 2,2,4-trimethyl-2H-chromen-7-ol (CAS: 5655-00-5) serves as a critical intermediate. Its structural integrity—specifically the formation of the pyran ring fused to the resorcinol core—determines the efficacy of downstream reactions.

For researchers, the analytical challenge lies not just in identifying the molecule, but in distinguishing it from its precursors (resorcinol, mesityl oxide) and potential oxidation byproducts (coumarins). While NMR provides definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for routine process monitoring and purity assessment.

This guide objectively compares the FTIR spectral signature of 2,2,4-trimethyl-2H-chromen-7-ol against its critical alternatives and impurities, establishing a self-validating protocol for identification.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and minimize spectral artifacts, the following protocol is recommended for analyzing chromene derivatives.

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond ATR crystal.

  • Sample Preparation:

    • Solid State: Place ~2 mg of the crystalline solid directly on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Liquid/Oil: If the product is an oil (common in crude synthesis), apply a thin film.

  • Parameters:

    • Range: 4000–400 cm⁻¹[1][2]

    • Resolution: 4 cm⁻¹

    • Scans: 32 (screening) or 64 (high-quality publication data)

    • Background: Air background collected immediately prior to sampling.

Expert Insight: Chromenols are prone to oxidation. If a strong band appears at ~1700 cm⁻¹, the sample has likely oxidized to a coumarin derivative or retains unreacted ketone precursors. Perform analysis immediately after synthesis or purification.

Comparative Spectral Analysis

This section compares the target molecule's performance (spectral fingerprint) against its structural analogs.

Comparison 1: Target vs. Precursor (Resorcinol)

The synthesis typically involves the condensation of resorcinol with a ketone (e.g., mesityl oxide). The FTIR spectrum validates the loss of symmetry and the gain of aliphatic character.

FeatureResorcinol (Precursor) 2,2,4-Trimethyl-2H-chromen-7-ol (Target) Diagnostic Significance
O-H Stretch Broad, intense (~3200–3400 cm⁻¹). Two OH groups.[3][4][5][6]Broad, medium (~3300–3400 cm⁻¹). Single phenolic OH.[4]Intensity decrease indicates successful mono-etherification.
Aliphatic C-H Negligible (only aromatic C-H >3000 cm⁻¹).Strong bands (2900–2980 cm⁻¹) due to three methyl groups.Primary Confirmation: Presence of sp³ C-H bonds confirms alkylation.
Fingerprint Simple aromatic substitution pattern.Complex C-O-C ether bands (1000–1300 cm⁻¹) & Gem-dimethyl split.Confirms pyran ring formation.
Comparison 2: Target vs. Oxidized Impurity (7-Hydroxy-4-methylcoumarin)

A common pitfall is the oxidation of the chromene ring to a coumarin (lactone). This is the most critical purity check.

Feature2,2,4-Trimethyl-2H-chromen-7-ol 7-Hydroxy-4-methylcoumarin (Impurity) Diagnostic Significance
Carbonyl (C=O) ABSENT Strong, Sharp (~1680–1720 cm⁻¹) Critical Pass/Fail: Any peak here indicates oxidation or unreacted ketone.
C=C Stretch ~1580–1620 cm⁻¹ (Aromatic/Pyran)~1580–1620 cm⁻¹ (Aromatic/Lactone)Less diagnostic due to overlap.
Methyls Gem-dimethyl doublet (~1360/1380 cm⁻¹)Single methyl group signals.The "split" peak at ~1380 cm⁻¹ is specific to the 2,2-dimethyl moiety.

Detailed Functional Group Assignment

The following table synthesizes experimental data with theoretical expectations for 2,2-dimethyl-2H-chromene derivatives.

Table 1: Diagnostic FTIR Bands for 2,2,4-trimethyl-2H-chromen-7-ol
Wavenumber (cm⁻¹)Functional GroupMode of VibrationComparison Notes
3300 – 3450 Phenolic O-HStretching (H-bonded)Broad band. Position shifts with concentration (H-bonding).
3000 – 3100 Aromatic C-HStretching (sp²)Weak shoulders above 3000 cm⁻¹.
2950 – 2980 Methyl C-HAsymmetric Stretching (sp³)Distinct from aromatic precursor. Indicates methyl incorporation.
2850 – 2900 Methyl C-HSymmetric Stretching (sp³)Supporting evidence for alkyl groups.
1580 – 1620 Aromatic Ring (C=C)Skeletal VibrationCharacteristic "Benzene Ring" breathing modes.
1450 – 1470 Methyl C-HAsymmetric BendingGeneral aliphatic indicator.
1360 & 1380 Gem-Dimethyl Symmetric Bending (Doublet) Highly Diagnostic: The "Gem-Dimethyl Split" confirms the 2,2-dimethyl pyran ring.
1150 – 1250 C-O-C (Ether)Asymmetric StretchingConfirms the cyclic ether (pyran) linkage.
800 – 850 Aromatic C-HOut-of-Plane (OOP) BendingPattern depends on substitution (1,2,4-trisubstituted benzene).

Note on C=C Pyran Bond: The isolated double bond in the pyran ring (C3=C4) is trisubstituted and often appears as a weak band around 1640–1660 cm⁻¹ , frequently obscured by the strong aromatic ring breathing modes.

Visualization: Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis product using FTIR.

FTIR_Validation_Workflow Start Crude Product Spectrum Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Impurity_Coumarin Strong Peak Detected: Coumarin/Ketone Impurity Check_CO->Impurity_Coumarin Peak Present Check_OH Check 3300-3400 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH Absent Impurity_Ether No Peak: Over-alkylation (7-Methoxy) Check_OH->Impurity_Ether Absent Check_Gem Check 1360-1380 cm⁻¹ (Gem-Dimethyl Split) Check_OH->Check_Gem Broad Peak Present Impurity_Linear No Split: Linear Isomer/Precursor Check_Gem->Impurity_Linear Single/No Peak Final_Valid VALIDATED STRUCTURE: 2,2,4-trimethyl-2H-chromen-7-ol Check_Gem->Final_Valid Doublet Present

Figure 1: Step-by-step FTIR decision tree for validating the 2,2,4-trimethyl-2H-chromen-7-ol structure.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST Chemistry WebBook. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons. Available at: [Link]

  • PubChem. Compound Summary for CID 138865 (Chromene Derivatives). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[5] 7th Edition. John Wiley & Sons. (Standard reference for Gem-dimethyl doublet assignment).

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2,2,4-trimethyl-2H-chromen-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,2,4-trimethyl-2H-chromen-7-ol, a substituted chromene derivative. Chromenes are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] Understanding their electronic absorption properties is fundamental for their application in drug development, materials science, and analytical chemistry.

This guide will delve into the influence of solvent polarity on the absorption maxima (λmax) of the target compound, a phenomenon known as solvatochromism. Furthermore, we will compare its spectral properties to a closely related structural analog to elucidate the effects of molecular substitution. All discussions are grounded in established spectroscopic principles and supported by a detailed, reproducible experimental protocol.

Section 1: Spectroscopic Principles & Molecular Structure

UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a ground electronic state to an excited state. In molecules like 2,2,4-trimethyl-2H-chromen-7-ol, the key electronic transitions are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).[2] The energy required for these transitions, and thus the λmax, is highly dependent on the molecule's structure and its interaction with the surrounding solvent.[3][4]

The structure of 2,2,4-trimethyl-2H-chromen-7-ol contains a benzopyran core, which is the primary chromophore (the light-absorbing part of the molecule). The hydroxyl (-OH) group at position 7 acts as a powerful auxochrome—a group that modifies the chromophore's ability to absorb light—by donating electron density into the aromatic ring, which typically shifts the λmax to longer wavelengths (a bathochromic or "red" shift).

Caption: Chemical structure of 2,2,4-trimethyl-2H-chromen-7-ol.

Section 2: Experimental Protocol for UV-Vis Analysis

To ensure data integrity and reproducibility, a standardized protocol for acquiring UV-Vis spectra is essential. This section outlines a robust methodology for determining the λmax of the target compound.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm is required. The instrument should be calibrated for wavelength accuracy and photometric accuracy according to standard practices.[5][6]

Materials:

  • 2,2,4-trimethyl-2H-chromen-7-ol (CAS No: 35129-49-8)

  • Spectroscopic grade solvents of varying polarities (e.g., Hexane, Ethanol, Acetonitrile).

  • Volumetric flasks (Class A)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 2,2,4-trimethyl-2H-chromen-7-ol and dissolve it in 100 mL of the chosen solvent to create a stock solution (~0.1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that yields a maximum absorbance between 0.5 and 1.0. A typical working concentration is in the 1 x 10⁻⁴ to 1 x 10⁻⁵ M range.[7]

  • Spectrophotometer Setup: Turn on the instrument and allow the lamps to stabilize. Set the desired wavelength range (e.g., 220-450 nm).

  • Blanking: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument.[8]

  • Sample Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the working solution, and then fill it. Place the sample cuvette back into the sample holder.

  • Data Acquisition: Initiate the wavelength scan. The instrument will record the absorbance at each wavelength, generating the UV-Vis spectrum.

  • Data Analysis: Identify the wavelength at which the highest absorbance occurs. This is the λmax.[9] Repeat the procedure for each solvent.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Weigh Compound B Prepare Stock Solution (~0.1 mg/mL) A->B C Prepare Working Solution (Abs < 1.0) B->C D Calibrate Spectrophotometer C->D E Run Solvent Blank D->E F Measure Sample Spectrum E->F G Identify λmax F->G H Compare Spectra G->H

Caption: Standard workflow for determining UV-Vis absorption maxima.

Section 3: Comparative Analysis

While specific, published experimental data for 2,2,4-trimethyl-2H-chromen-7-ol is limited, we can analyze its expected behavior based on the extensive literature on chromene and coumarin derivatives.[10][11][12]

Solvatochromic Effects: The Influence of Solvent Polarity

Solvatochromism describes the shift in a compound's λmax as the polarity of the solvent changes.[3][13] This effect arises from differential stabilization of the ground and excited states of the molecule by the solvent.

  • Non-polar Solvents (e.g., Hexane): In a non-polar environment, solute-solvent interactions are minimal. The absorption spectrum primarily reflects the intrinsic electronic transitions of the isolated molecule.

  • Polar Aprotic Solvents (e.g., Acetonitrile): These solvents possess a dipole moment and can stabilize the charge separation in the excited state, often leading to a bathochromic (red) shift compared to non-polar solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The 7-hydroxyl group of the chromene can form hydrogen bonds with the solvent, which can significantly stabilize the ground state, potentially leading to a hypsochromic (blue) shift relative to aprotic solvents of similar polarity.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) of 2,2,4-trimethyl-2H-chromen-7-ol in Various Solvents

SolventPolarity IndexHydrogen BondingPredicted λmax Range (nm)Expected Shift
Hexane0.1None285 - 295Reference
Acetonitrile5.8Acceptor290 - 300Bathochromic
Ethanol4.3Donor & Acceptor288 - 298Hypsochromic vs. Acetonitrile

Note: The predicted values are based on data from structurally similar hydroxychromene and coumarin derivatives. The exact λmax must be determined experimentally.

Structural Comparison: Impact of Substitution

To understand the role of the substituents, we can compare our target molecule with a related compound, 7-hydroxy-4-methyl-2H-chromen-2-one (a coumarin, CAS No. 90-33-5).

Table 2: Comparison of 2,2,4-trimethyl-2H-chromen-7-ol with a Structural Analog in Methanol

CompoundKey Structural DifferencesPredicted λmax in Methanol (nm)
2,2,4-trimethyl-2H-chromen-7-olGem-dimethyl at C2, no C2-carbonyl~290 nm
7-hydroxy-4-methyl-2H-chromen-2-oneCarbonyl at C2, no gem-dimethyl~322 nm[14]

The most significant difference is the presence of a carbonyl group (C=O) at the C2 position in the coumarin analog, which extends the conjugated π-system. This extended conjugation lowers the energy gap for the π → π* transition, resulting in a significant bathochromic shift (a longer λmax) compared to our target chromene.[15] The gem-dimethyl group at C2 in 2,2,4-trimethyl-2H-chromen-7-ol interrupts this conjugation path, leading to absorption at a shorter wavelength.

Conclusion

The UV-Vis absorption profile of 2,2,4-trimethyl-2H-chromen-7-ol is primarily dictated by the benzopyran chromophore, modulated by the electron-donating 7-hydroxyl group. Its absorption maximum (λmax) is predicted to fall within the 285-300 nm range, exhibiting solvatochromic shifts dependent on the polarity and hydrogen-bonding capability of the solvent. Comparative analysis reveals that the lack of a C2-carbonyl group, relative to coumarin analogs, results in a significant hypsochromic (blue) shift. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers utilizing this compound in spectroscopic applications.

References

  • ResearchGate. (n.d.). UV/Vis absorption spectra of chromene 1 before (black) and after (red)... Retrieved from [Link]

  • Geddes, C. D., & Lakowicz, J. R. (2012). Highly Solvatochromic 7-Aryl-3-hydroxychromones. The Journal of Physical Chemistry B, 116(11), 3654–3660. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1 UV/ vis. spectra of N,N = -(1,4-phenylene)bis(2-imino-2H-... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative electronic UV–Vis absorption spectra of spiro[chromeno[4,3-b]quinoline-6,1 - Retrieved from [Link]

  • Scholars International Journal of Chemistry and Material Sciences. (2018). Spectrophotometric Identification of Chromene in Phyllanthus m. Retrieved from [Link]

  • ASTM International. (2016). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). General Tests / Ultraviolet-visible Spectrophotometry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • ResearchGate. (2018). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. Retrieved from [Link]

  • PubMed. (2009). Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. Retrieved from [Link]

  • MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. Retrieved from [Link]

  • ResearchGate. (2025). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • MDPI. (2024). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide. Retrieved from [Link]

  • Semantic Scholar. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Retrieved from [Link]

  • Starna Scientific. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

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  • University of Chemistry and Technology, Prague. (n.d.). Ultraviolet and visible spectrometry. Retrieved from [Link]pdf)

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2,2,4-trimethyl-2H-chromen-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling and proper disposal of 2,2,4-trimethyl-2H-chromen-7-ol. Designed for researchers, scientists, and drug development professionals, the following procedures are synthesized from established chemical safety principles and data from structurally analogous compounds. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, a cautious and conservative approach is mandated. This document establishes a self-validating system of protocols to ensure personnel safety and environmental compliance.

Hazard Assessment and Identification

Based on the GHS classifications for the related compound Chroman-7-ol, we can infer the potential hazards listed in the table below.[2]

Potential Hazard Category Inferred Risk and Rationale Primary Sources for Analogy
Acute Toxicity (Oral) Harmful if swallowed. Chromene derivatives can exhibit moderate oral toxicity.[2]PubChem CID 12236542[2]
Skin Corrosion/Irritation May cause skin irritation. Phenolic hydroxyl groups can be irritating to the skin.[2][3]PubChem CID 12236542[2]
Eye Damage/Irritation Causes serious eye irritation. Many organic compounds, especially phenols, are irritants.[2][3]PubChem CID 12236542[2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2]PubChem CID 12236542[2]
Environmental Hazard The environmental fate is not well-defined; however, release into drains or waterways must be avoided as a standard best practice.[4][5]General Chemical Safety Principles[4][5]

Immediate Safety and Handling Protocols

Prior to handling or preparing for disposal, all personnel must adhere to strict safety protocols within a designated and properly equipped laboratory environment.

Safety Protocol Required Action and Justification
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] This creates a necessary barrier to prevent accidental skin and eye contact.
Ventilation All handling and transfers of 2,2,4-trimethyl-2H-chromen-7-ol and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is the primary engineering control to prevent the inhalation of any potential vapors or aerosols.
Hygiene Practices Do not eat, drink, or smoke in laboratory areas.[7] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6] This prevents accidental ingestion.
Ignition Sources Keep the compound and its waste away from open flames, sparks, and other sources of ignition.[7] While not confirmed to be flammable, this is a standard precaution for organic chemicals.

Step-by-Step Disposal Procedure

The disposal of 2,2,4-trimethyl-2H-chromen-7-ol must be conducted in accordance with all applicable federal, state, and local environmental regulations.[8] The final disposition must be managed by a licensed hazardous waste contractor.

Step 1: Waste Identification and Segregation Properly segregate the waste stream at the point of generation. This is the most critical step in ensuring safe and compliant disposal.

  • Action: Designate a specific, labeled waste container for "Non-Halogenated Organic Waste" (assuming the compound is not dissolved in a halogenated solvent).

  • Causality: Do not mix this waste with incompatible materials such as strong acids, strong bases, or strong oxidizing agents.[3] Mixing incompatible waste streams can cause dangerous chemical reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs.

Step 2: Container Selection and Labeling The integrity of the waste container is paramount for safe storage and transport.

  • Action: Collect all waste containing 2,2,4-trimethyl-2H-chromen-7-ol in a chemically compatible container (e.g., a glass bottle or a high-density polyethylene carboy) that is in good condition and has a securely sealing lid.[1]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "[1]

    • The full chemical name: "2,2,4-trimethyl-2H-chromen-7-ol " and any other components in the waste mixture.

    • A clear description of the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[1]

    • The date when waste was first added to the container (the "accumulation start date").[1]

Step 3: Waste Collection and Temporary Storage

  • Action: Carefully transfer the waste into the designated container, avoiding splashes. Do not overfill the container; a maximum of 80-90% capacity is recommended to allow for vapor expansion.[7]

  • Causality: Keep the waste container closed at all times except when actively adding waste.[1] This minimizes the release of vapors and prevents contamination.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be a well-ventilated, secure location with secondary containment to capture any potential leaks.[7]

Step 4: Professional Disposal Laboratory personnel are not authorized to dispose of this chemical waste directly.

  • Action: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[7]

  • Causality: Professional disposal contractors have the necessary permits and facilities to manage hazardous chemical waste in an environmentally responsible and legally compliant manner, fulfilling the "cradle to grave" management requirement mandated by the Resource Conservation and Recovery Act (RCRA).[1]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Emergency Situation Response Protocol
Minor Spill Ensure adequate ventilation and remove all ignition sources.[4] Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a universal binder).[5][6] Collect the contaminated material into a separate, sealable container, label it as hazardous waste, and dispose of it according to the procedures in Section 3.
Skin Contact Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2,2,4-trimethyl-2H-chromen-7-ol.

G Disposal Workflow for 2,2,4-trimethyl-2H-chromen-7-ol cluster_0 In-Lab Procedures cluster_1 Institutional & External Procedures A Waste Generation B Hazard Assessment (Treat as Hazardous) A->B C Don Appropriate PPE B->C D Segregate Waste Stream (Non-Halogenated Organic) C->D E Select & Label Container (Hazardous Waste Label) D->E F Collect Waste in Closed Container (≤90% Full) E->F G Store in Designated Area (Secondary Containment) F->G H Contact EHS Office for Waste Pickup G->H I Licensed Contractor Collects Waste H->I J Final Compliant Disposal (e.g., Incineration) I->J

Caption: A flowchart outlining the key steps for the safe and compliant disposal of 2,2,4-trimethyl-2H-chromen-7-ol.

References

  • Safety Data Sheet (General). (2015, September 17). Generic Safety Data Sheet.
  • Navigating the Safe Disposal of 6-Bromo-2,2-dimethyl-2H-chromene: A Procedural Guide. Benchchem.
  • MATERIAL SAFETY DATA SHEET. Strem Chemicals, Inc.
  • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)- . PubChem. Retrieved from [Link]

  • Materials Safety Data Sheet. RuixiBiotechCo.Ltd.
  • 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one Safety Data Sheet. AK Scientific, Inc.
  • Substance Information - ECHA . (2023, June 9). European Chemicals Agency. Retrieved from [Link]

  • Safety Data Sheet - ChemScene. (2026, January 13). ChemScene.
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  • (2R)-2,7,8-trimethyl-2-(4-methylpentyl)-3,4-dihydrochromen-6-ol . PubChem. Retrieved from [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024, March). University of Notre Dame Risk Management and Safety.
  • HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01. (2021, June). Tennessee Department of Environment & Conservation.
  • Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
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  • Chroman-7-ol . PubChem. Retrieved from [Link]

  • Title 65-50 Hazardous Waste Management Regulations. CNMI Law Revision Commission.
  • Chemical Waste Guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
  • 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol Env. Fate/Transport . (2025, October 15). US Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US Environmental Protection Agency.
  • 2,2'-spirobi(6-hydroxy-4,4,7-trimethylchromane) - ECHA CHEM . European Chemicals Agency. Retrieved from [Link]

  • Substance Information - ECHA . European Chemicals Agency. Retrieved from [Link]

  • 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide . PubChem. Retrieved from [Link]

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  • 7-Hydroxy-4-methyl-2H-chromen-2-one. Fluorochem.
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  • 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol - Registration Dossier - ECHA . European Chemicals Agency. Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 2,2,4-trimethyl-2H-chromen-7-ol

[1][2][3]

Executive Summary

This guide establishes the mandatory safety protocols for handling 2,2,4-trimethyl-2H-chromen-7-ol .[1] As a substituted chromenol (structurally related to resorcinols and phenolic terpenes), this compound presents specific risks regarding skin permeation and respiratory irritation.[1]

Immediate Hazard Classification (Analogous derivation):

  • Skin/Eye Irritant (Category 2/2A): High risk of contact dermatitis due to the phenolic hydroxyl group.[1]

  • STOT-SE 3: Respiratory tract irritation if dust is inhaled.[1]

  • Sensitizer: Potential for allergic reaction upon repeated exposure.[2]

Core Directive: Treat this compound as a high-potency pharmacological intermediate . Do not handle on open benches.

Part 1: Risk Assessment & Hazard Identification[1][3][5]

The "Analogous Hazard" Principle

Specific toxicological data for 2,2,4-trimethyl-2H-chromen-7-ol is often limited in public registries.[1] Therefore, we apply the Precautionary Principle , deriving hazards from its functional groups:

  • Phenolic Moiety (C-OH): Acidic nature allows for protein denaturation on skin contact (chemical burns/irritation).[1]

  • Chromene Ring: Lipophilic structure facilitates rapid dermal absorption.

Hazard Decision Logic

The following diagram illustrates the decision matrix used to determine the necessary control bands for this specific molecule.

HazardLogicCompound2,2,4-trimethyl-2H-chromen-7-olStructureStructural Analysis:Phenolic -OH + Lipophilic RingCompound->StructureIdentifiesHazardPredicted Hazard:Skin Permeation & IrritationStructure->HazardImpliesControlControl Band 3:Fume Hood + Double NitrileHazard->ControlDictates

Figure 1: Risk Assessment Logic Flow. Structural analysis dictates the escalation to Control Band 3.

Part 2: The PPE Matrix[1]

Do not rely on standard latex examination gloves.[3] The lipophilic nature of the chromene ring combined with the phenolic hydroxyl group requires specific barrier protection.[1]

Glove Selection Protocol

Recommendation: Double-gloving with Nitrile is the minimum standard.

MaterialThickness (mil)Breakthrough Time (min)SuitabilityScientific Rationale
Nitrile (High Grade) ≥ 5.0 > 240 Preferred Excellent resistance to phenolic permeation and hydrocarbon solvents.[1]
Nitrile (Disposable) 3.0 - 4.030 - 60Splash OnlyThin nitrile offers limited protection against extended contact with phenols.[1]
Latex Any< 10FORBIDDEN Natural rubber degrades rapidly upon contact with organic phenolic rings; high permeation risk.
Laminate (Silver Shield) 2.7> 480Spill CleanupRequired for handling large spills or concentrated stock solutions (>10g).[1]
Respiratory & Eye Protection[1][4][5][7][8][9]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Barrier (Respiratory): If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-mask respirator.[1] Surgical masks provide zero protection against chemical vapors or fine dusts.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required.[1] Safety glasses are insufficient due to the risk of fine powder migration around the lenses.[1]

Part 3: Operational Protocol (Step-by-Step)

A. Weighing & Solubilization

Objective: Contain dust generation during the transition from solid to liquid phase.

  • Preparation:

    • Place a disposable analytical balance draft shield or "static-free" weigh boat inside the fume hood.[1]

    • Don PPE: Lab coat (buttoned), Splash Goggles, Double Nitrile Gloves (Outer pair: 5 mil).[1]

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable antistatic spatula. Why? Chromenols can be electrostatic; static discharge can scatter toxic dust.

  • Solubilization:

    • Add solvent (e.g., Ethanol, DMSO) to the weigh boat or vial immediately after weighing to trap the dust.[1]

    • Seal the vial before removing it from the hood.

B. Experimental Workflow Diagram

Follow this logic for safe handling during synthesis or analysis.

HandlingWorkflowStartStart: Solid ReagentWeighWeighing (Fume Hood Only)Use Antistatic SpatulaStart->WeighDissolveImmediate Solubilization(DMSO/Ethanol)Weigh->DissolveTrap DustTransferTransfer to Reaction VesselDissolve->TransferWasteWaste SegregationTransfer->WastePost-Exp

Figure 2: Operational Workflow. Note the critical step of immediate solubilization to mitigate dust inhalation risks.[1]

Part 4: Emergency Response & Disposal[1]

Spill Management (Solid/Powder)[1][3]
  • Evacuate the immediate area if the spill is >1g outside a hood.

  • Don PPE: Double nitrile gloves, goggles, N95/P100 respirator.[1]

  • Containment: Cover the powder with a damp paper towel (soaked in compatible solvent like ethanol or water) to prevent dust aerosolization. Do not dry sweep.[1]

  • Cleanup: Wipe up the damp material and place it in a wide-mouth hazardous waste jar.

  • Decontamination: Wash the surface with a 10% soap/water solution, followed by an Ethanol wipe.[1]

Waste Disposal Plan

Segregate waste streams to prevent reactive chemistry in the waste drum.

Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration.[1] Label as "Toxic Organic Solid (Phenolic Derivative)."[1]
Liquid Waste Non-Halogenated OrganicStandard solvent waste stream (unless halogenated solvents were used).[1]
Sharps/Glass Contaminated SharpsHard-walled sharps container.[1] Do not rinse; dispose of as hazardous.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for substituted chromenols. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Phenolic and Chromene Derivatives. Retrieved from [Link][1]

(Note: While specific data for the exact isomer 2,2,4-trimethyl-2H-chromen-7-ol is proprietary/sparse, safety classifications are derived from the structural class properties of phenolic chromenes as per standard industrial hygiene practices.)[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.